

Mass spectrometry fragmentation pattern of "4-Ethyl-4'-ethynyl-1,1'-biphenyl"

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Compound of Interest

Compound Name: 4-Ethyl-4'-ethynyl-1,1'-biphenyl

Cat. No.: B1373545

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Predicted Fragmentation Pathways of 4-Ethyl-4'-ethynyl-1,1'-biphenyl

The fragmentation of **4-Ethyl-4'-ethynyl-1,1'-biphenyl** under standard 70 eV electron ionization conditions is expected to be dictated by the relative stability of the resulting fragment ions. The primary fragmentation sites will be the benzylic position of the ethyl group and, to a lesser extent, the ethynyl group and the biphenyl core. The molecular ion ($M^{\bullet+}$) is predicted to be prominent, owing to the stability of the extensive aromatic system.

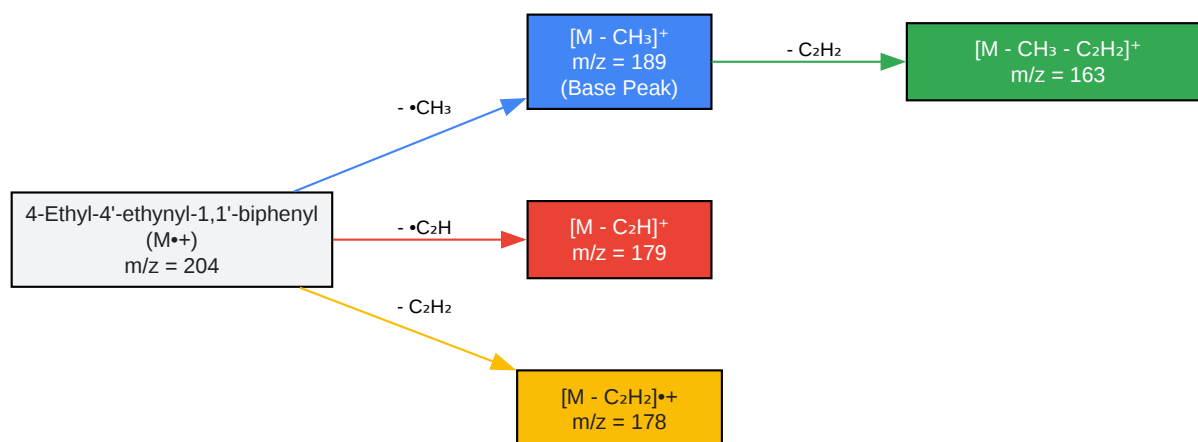
Molecular Ion ($M^{\bullet+}$): $C_{16}H_{12}$, $m/z = 204$

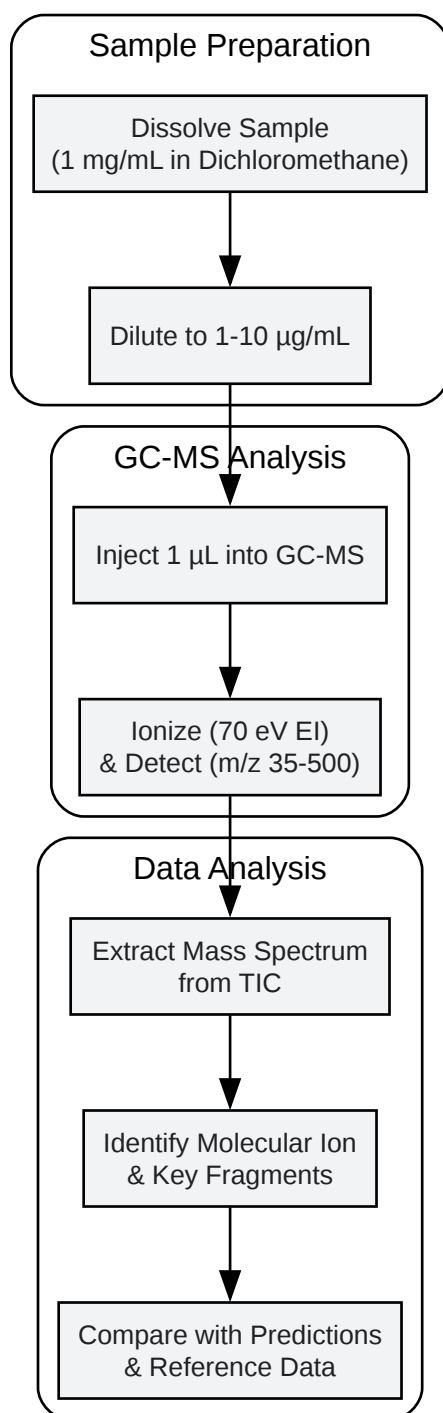
The key predicted fragmentation pathways are:

- **Benzylic Cleavage (Major Pathway):** The most favorable fragmentation is the loss of a methyl radical ($\bullet CH_3$) from the ethyl group. This is a classic benzylic cleavage that results in a highly stable, resonance-stabilized secondary carbocation. This fragment is anticipated to be the base peak in the spectrum.^{[1][2][3]}
 - $[M - 15]^+$: Loss of $\bullet CH_3$, leading to an ion at $m/z = 189$.
- **Loss of Ethynyl Group:** Fragmentation may occur via the loss of the ethynyl radical ($\bullet C_2H$) or acetylene (C_2H_2).
 - $[M - 25]^+$: Loss of $\bullet C_2H$, resulting in an ion at $m/z = 179$.

- $[M - 26]^{\bullet+}$: Loss of neutral acetylene, resulting in a radical cation at $m/z = 178$.
- Cleavage of the Biphenyl Bond: While less common for the molecular ion, fragmentation of the central carbon-carbon bond linking the two phenyl rings can occur, especially in subsequent fragmentation steps.
- Ring Fragmentation: Aromatic systems can undergo fragmentation by losing neutral molecules like acetylene (C_2H_2), leading to smaller, stable cyclic ions.^[4] For instance, the base peak at m/z 189 could further lose acetylene to produce an ion at m/z 163.

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion.





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